Folcisteine

説明

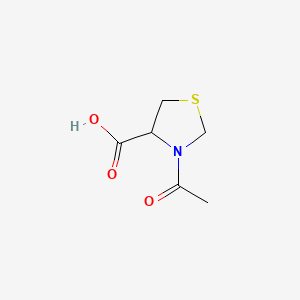

Structure

2D Structure

3D Structure

特性

IUPAC Name |

3-acetyl-1,3-thiazolidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO3S/c1-4(8)7-3-11-2-5(7)6(9)10/h5H,2-3H2,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXTBYSIPOKXCPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CSCC1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30863483 | |

| Record name | 4-Thiazolidinecarboxylic acid, 3-acetyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30863483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5025-82-1 | |

| Record name | N-Acetyl-4-thiazolidinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5025-82-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Thiazolidinecarboxylic acid, 3-acetyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005025821 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5025-82-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=146111 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Thiazolidinecarboxylic acid, 3-acetyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Thiazolidinecarboxylic acid, 3-acetyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30863483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-acetylthiazolidine-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.376 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Derivatization Methodologies for Folcisteine

Chemical Synthesis Pathways of Folcisteine

The production of this compound generally follows two main synthetic routes, both of which utilize readily available chemical precursors. These pathways are designed to be efficient, leading to a high-purity final product.

A primary and direct method for synthesizing this compound involves the N-acetylation of its immediate precursor, thiazolidine-4-carboxylic acid (also known as thioproline). herts.ac.uk In this pathway, thiazolidine-4-carboxylic acid is reacted with an acetylating agent.

A common laboratory and industrial method involves using acetic anhydride (B1165640) as the acetylating agent. herts.ac.uk The reaction is typically carried out in the presence of a base, such as pyridine, to facilitate the reaction. The process is generally conducted at room temperature, and the resulting this compound product can be purified through methods like recrystallization to achieve high purity.

A widely used and efficient strategy for producing this compound begins with the amino acid L-cysteine. marknature.comdoraagri.com This approach is a two-step process that first creates the thiazolidine (B150603) ring structure, which is subsequently acetylated.

The initial step involves the reaction of L-cysteine (often in its hydrochloride salt form) with formaldehyde (B43269). google.com This reaction, typically conducted in a mixed solvent system like water and alcohol, results in the formation of the intermediate, thiazolidine-4-carboxylic acid. google.com Following the formation of this intermediate, the process proceeds to the acetylation step as described in the precursor route. Acetic anhydride or acetyl chloride is used to acetylate the nitrogen atom of the thiazolidine ring, yielding the final this compound product. google.com This method is valued for its use of accessible raw materials and its capability to produce high yields. google.com

Thiazolidine-4-carboxylic Acid Precursor Routes

Exploration of Novel Synthetic Approaches and Yield Optimization

Research and development in the synthesis of this compound have focused on optimizing reaction conditions to maximize yield and purity while simplifying the operational process.

One patented high-yield method details specific steps for optimization. google.com The process begins by mixing L-cysteine hydrochloride, a mineral alkali like anhydrous sodium acetate, and a 37% formaldehyde solution. google.com This mixture is stirred at room temperature for 1 to 3 hours, after which the intermediate, 4-thiazolidinecarboxylic acid, is isolated via suction filtration and vacuum-drying. google.com For the final step, the intermediate is reacted with an acetylation reagent, preferably acetic anhydride, and heated to reflux for 0.5 to 3 hours. google.com After concentration and washing, the final product is obtained with a reported yield as high as 91% for the intermediate step. google.com

For industrial-scale production, synthesis methods are often optimized for both efficiency and consistency. This can involve the use of continuous flow reactors, which allow for precise control over reaction parameters such as temperature and mixing, ensuring a consistent and high-purity output on a larger scale.

| Step | Description of Process | Reagents and Conditions |

|---|---|---|

| 1 | Formation of Intermediate | L-cysteine hydrochloride, anhydrous sodium acetate, and 37% formaldehyde solution are mixed and stirred at room temperature for 1-3 hours. |

| 2 | Isolation of Intermediate | The resulting mixture is allowed to stand at room temperature, followed by suction filtration to collect the solid product. |

| 3 | Drying of Intermediate | The collected intermediate, 4-Thiazolidinecarboxylic acid, is vacuum-dried at 50-80°C for 2-4 hours. |

| 4 | Acetylation Reaction | The dried intermediate is reacted with an acetylation reagent (e.g., acetic anhydride) and heated under reflux for 0.5-3 hours. |

| 5 | Final Product Isolation | The reaction mixture is concentrated, washed, and vacuum-dried to obtain the final high-yield this compound product. |

Derivatization of this compound for Enhanced Biological Activities

While this compound itself is a derivative of L-cysteine designed for biological activity, it also serves as a starting material for the synthesis of other complex molecules. marknature.comchemicalbook.com The chemical structure of this compound, featuring a reactive carboxylic acid group, allows it to be used as a reactant in the preparation of more complex cyclic N-acyl-α-amino acids. chemicalbook.com This application highlights its role as a building block in chemical synthesis.

Furthermore, research has explored the synthesis of various thiazolidine-4-carboxylic acid derivatives to investigate their biological activities, such as antimicrobial or enzyme-inhibiting properties. For instance, the synthesis of (2RS,4R)-2-arylthiazolidine-4-carboxylic acid derivatives has been achieved through coupling reactions, indicating a broader interest in the therapeutic potential of the thiazolidine scaffold. These explorations, while not direct derivatizations of this compound, are part of the wider effort to leverage the thiazolidine core structure for developing new biologically active compounds.

Molecular and Cellular Mechanisms of Action of Folcisteine

Regulation of Endogenous Amino Acid and Hormone Synthesis Pathways

Furthermore, folcisteine is recognized for its ability to enhance the biological activity of cytokines and auxins, which are key plant hormones. nih.govresearchgate.net This hormonal regulation contributes to processes like cell division and elongation. nih.govresearchgate.net The compound stimulates the complete utilization of the plant's physiological reserves, promoting normal metabolic processes that underpin growth and development. herts.ac.uk

Modulation of Cellular Metabolic Processes

This compound acts as a stimulant for a variety of cellular metabolic processes, contributing to enhanced plant vigor. herts.ac.uk It has been observed to increase the absorption of micronutrients by crops, which are essential cofactors for many metabolic enzymes. doraagri.comherts.ac.uk By improving nutrient uptake and utilization, this compound supports fundamental processes such as photosynthesis. doraagri.com Studies have shown that its application can lead to increased carbon assimilation and higher levels of glucose, sucrose, and starch, indicating a significant boost in carbohydrate metabolism. nih.gov This enhancement of metabolic activity provides the energy and building blocks necessary for plant growth and stress tolerance. nih.gov

The compound also aids in the efficient transport and balance of water and nutrients within the plant, further supporting metabolic functions. engebiotech.comgreentreechem.com By stabilizing the metabolism of protoplast colloids and tissues, it helps prevent cellular dehydration and maintain metabolic stability. zxchem.com

Influence on Enzyme Activity and Biological Catalysis

A key mechanism of this compound is its ability to boost the activity of various enzymes within biological organisms. doraagri.comzxchem.com This is partly attributed to the slow liberation of thiolic groups (-SH) from the this compound molecule, which can activate anabolic enzymes. umn.edu These thiol groups are crucial for the catalytic function of many enzymes.

A significant area of influence is on antioxidant enzymes. Research has demonstrated that this compound enhances the activity of key antioxidant enzymes such as superoxide (B77818) dismutase (SOD), peroxidase (POD), and catalase (CAT). researchgate.net This heightened enzyme activity helps mitigate oxidative stress in plants, particularly under adverse conditions like high salinity. researchgate.net By bolstering the plant's natural defense system against reactive oxygen species (ROS), this compound protects cells from oxidative damage.

The table below summarizes the observed effects of this compound on the activity of key antioxidant enzymes in wheat seedlings under salt stress.

| Enzyme | Treatment Group | Increase in Activity vs. Control (CK) |

| Superoxide Dismutase (SOD) | ATCA | 59% |

| Na-SA | 71% | |

| Na-SA + ATCA | 82% | |

| Peroxidase (POD) | ATCA | 121% |

| Na-SA | 138% | |

| Na-SA + ATCA | 158% | |

| Data derived from a study on wheat seedlings under salt stress. researchgate.net ATCA (this compound) and Na-SA (Sodium Salicylate) were applied exogenously. The combined treatment shows a synergistic effect. |

Role in Osmotic Pressure Regulation and Cellular Hydration Maintenance

This compound plays a crucial role in regulating osmotic pressure within plant cells, which is vital for maintaining cellular hydration and turgor. herts.ac.uknih.govresearchgate.net Its strong hydrophilic nature helps to stabilize protoplast colloids and tissues, thereby preventing cell dehydration, especially under conditions of water stress. doraagri.comzxchem.com By assisting in the maintenance of water and nutrient transport balance, this compound ensures that cells remain hydrated and functional. engebiotech.comgreentreechem.com This ability to improve water uptake and stabilize cellular structures is a key factor in its capacity to enhance plant tolerance to abiotic stresses like salinity and drought.

Involvement of Thiol Groups in Macromolecular Synthesis and Cellular Regulation

The thiol (-SH) groups released by this compound are of significant importance for various fundamental cellular processes, including the synthesis of macromolecules and the regulation of cellular activities. lapisa.com

The thiol groups are important for the synthesis of proteins. lapisa.comorangesaft.com Protein synthesis is a fundamental process for all aspects of plant growth and development, and by providing these reactive groups, this compound can support the machinery of translation. frontiersin.orgresearchgate.net While direct studies on this compound's comprehensive role in regulating the entire protein synthesis pathway are limited, its provision of sulfur-containing precursors and influence on amino acid pools are foundational to this process. doraagri.comzxchem.com

Cellular Respiration Processes

Cellular respiration is a fundamental metabolic process that releases energy from glucose to synthesize ATP, the primary energy currency of the cell. This process involves a series of complex reactions, including glycolysis, the Krebs cycle, and oxidative phosphorylation. libretexts.org While direct and extensive research on this compound's specific impact on each stage of cellular respiration is still emerging, its known effects on related physiological and biochemical processes suggest a modulatory role.

The breakdown of complex molecules like glucose occurs in the cytoplasm and mitochondria, involving the oxidation of these respiratory substrates to release a considerable amount of energy. uoanbar.edu.iq This energy release is coupled with ATP synthesis. uoanbar.edu.iq The efficiency of cellular respiration can be influenced by various factors, including the presence of regulatory molecules that act as signals about the cell's energy state. khanacademy.org this compound's demonstrated ability to mitigate stress in plants, a condition that can impair mitochondrial function and cellular respiration, points towards its potential to stabilize these energy-producing pathways. For instance, under stress conditions that lead to the accumulation of reactive oxygen species (ROS), which can damage cellular components including those involved in respiration, this compound's antioxidant properties likely play a protective role. nih.govresearchgate.net

Antioxidant Properties and Reactive Oxygen Species Scavenging Mechanisms

This compound exhibits potent antioxidant properties, primarily through its ability to scavenge harmful reactive oxygen species (ROS) and enhance the activity of antioxidant enzymes. nih.govresearchgate.net ROS, such as hydrogen peroxide (H₂O₂) and superoxide anions (O₂⁻), are byproducts of normal metabolic processes, including cellular respiration and photosynthesis. frontiersin.org Under stressful conditions, their production can overwhelm the cell's antioxidant defense system, leading to oxidative stress and cellular damage. frontiersin.org

Reduction of Hydrogen Peroxide Levels

Research has consistently shown that this compound effectively reduces the levels of hydrogen peroxide in plants under stress. nih.govresearchgate.net In a study on wheat seedlings subjected to salt stress, foliar application of this compound led to a significant decrease in H₂O₂ content. nih.gov One study reported a 38% reduction in H₂O₂ levels in hydroponic wheat treated with 100 µM this compound under salt stress compared to the control group. Another investigation on wheat under salt stress documented that after three days of treatment, the this compound (ATCA) group showed a notable decrease in H₂O₂ content, and after six days, the reduction was 14%. nih.gov The combined application of this compound and sodium salicylate (B1505791) demonstrated an even greater synergistic effect in lowering H₂O₂ levels. nih.gov

Mitigation of Superoxide Anion Content

This compound also demonstrates a superior capacity to reduce superoxide anion (O₂⁻) levels. nih.govresearchgate.netresearchgate.net In studies comparing the effects of this compound and sodium salicylate on salt-stressed wheat, this compound was found to be more effective in mitigating the accumulation of superoxide anions. nih.govresearchgate.net After a period of treatment, the regulatory effect of the this compound group in reducing O₂⁻ accumulation was observed to be 1.2 times that of the sodium salicylate group. nih.govresearchgate.net This direct scavenging activity helps to prevent the formation of more harmful ROS and protects cellular structures from oxidative damage.

Impact on Antioxidant Enzyme Activities (e.g., Superoxide Dismutase, Catalase, Peroxidase)

A key mechanism of this compound's antioxidant action is its ability to enhance the activity of crucial antioxidant enzymes. nih.govresearchgate.net These enzymes, including superoxide dismutase (SOD), catalase (CAT), and peroxidase (POD), form the first line of defense against ROS. tropicalstudies.orgnih.gov

Superoxide Dismutase (SOD): SOD catalyzes the dismutation of superoxide anions into oxygen and hydrogen peroxide. frontiersin.org Studies on wheat under salt stress revealed that treatment with this compound significantly increased SOD activity. nih.gov After three days, the SOD activity in the this compound-treated group was more than 1.7 times that of the control group, with a 75% increase compared to the control. nih.gov By day six, the differences in enzyme activity among treatments became more substantial, indicating a sustained positive effect of this compound. nih.gov

Catalase (CAT) and Peroxidase (POD): CAT and POD are responsible for detoxifying hydrogen peroxide by converting it into water and oxygen. frontiersin.org Research has shown that this compound application enhances the activities of both CAT and POD in plants subjected to stress. nih.govresearchgate.net In salt-stressed wheat, while the initial differences in CAT activity among treatment groups were minimal, POD activity was significantly influenced by the treatments. nih.gov The enhancement of these enzyme activities by this compound contributes to a more efficient removal of H₂O₂, thereby reducing cellular oxidative damage. nih.gov

Malondialdehyde Concentration Modulation

Malondialdehyde (MDA) is a well-known biomarker of oxidative stress and lipid peroxidation, which is the oxidative degradation of lipids in cell membranes. nih.govscivisionpub.commdpi.com Elevated levels of MDA indicate significant cellular damage. nih.gov this compound has been shown to effectively modulate and reduce the concentration of MDA in plants under stress. nih.govresearchgate.net

In a study on wheat seedlings under salt stress, treatment with this compound (ATCA group) resulted in a significant reduction in MDA concentration compared to both the salt-stressed control (KB) and the non-stressed control (CK) groups. nih.gov After three days, the ATCA group showed a 3% and 7% reduction in MDA compared to the KB and CK groups, respectively. nih.gov After six days, the MDA concentration in the ATCA group was reduced by 13% and 20% compared to the KB and CK groups, respectively. nih.gov This reduction in MDA levels is a direct consequence of this compound's ability to mitigate ROS and enhance antioxidant enzyme activities, thereby protecting cell membranes from lipid peroxidation. nih.gov

Table 1: Effect of this compound on Hydrogen Peroxide (H₂O₂) and Malondialdehyde (MDA) Levels in Wheat under Salt Stress

| Treatment Group | H₂O₂ Reduction (after 6 days) | MDA Reduction (after 3 days) | MDA Reduction (after 6 days) |

|---|---|---|---|

| This compound (ATCA) | 14% nih.gov | 3% (vs. KB), 7% (vs. CK) nih.gov | 13% (vs. KB), 20% (vs. CK) nih.gov |

Data derived from a study on wheat seedlings under salt stress. nih.gov KB: Salt-stressed control; CK: Non-stressed control.

Table 2: Impact of this compound on Antioxidant Enzyme Activity in Wheat under Salt Stress

| Enzyme | Observation after 3 Days of Treatment |

|---|---|

| Superoxide Dismutase (SOD) | >1.7 times higher activity than control; 75% increase vs. control nih.gov |

| Peroxidase (POD) | Significantly higher activity in treatment groups nih.gov |

| Catalase (CAT) | Minimal differences among treatment groups nih.gov |

Data derived from a study on wheat seedlings under salt stress. nih.gov

Biological Activities and Physiological Effects of Folcisteine

Plant Growth Regulation and Biostimulant Effects

Folcisteine is recognized for its role as a plant growth regulator that can stimulate various physiological processes within the plant. engebiotech.commade-in-china.commade-in-china.com It acts as a biostimulant, enhancing the plant's natural processes to improve growth, yield, and quality. doraagri.comresearchgate.net

Promotion of Seed Germination and Early Plant Development

This compound has been shown to promote seed germination and support early plant development. nih.govengebiotech.commade-in-china.com This initial boost can lead to more vigorous seedlings and a better-established crop stand. For instance, in watermelon seedlings, this compound application has been observed to increase seedling growth, fresh weight, and the survival rate after transplanting. doraagri.com

Enhancement of Chlorophyll (B73375) Content and Photosynthetic Efficiency

This compound plays a crucial role in maintaining and enhancing the chlorophyll content in leaves, which is vital for photosynthesis. nih.govengebiotech.commade-in-china.com By protecting chlorophyll from degradation, it helps to improve photosynthetic efficiency. doraagri.comengebiotech.com Studies have shown that this compound can increase chlorophyll content, which in turn can lead to higher rates of photosynthesis and biomass accumulation. nih.govarccjournals.com For example, in wheat, this compound application has been linked to improved photosynthesis, which contributes to increased seed setting rate and thousand-grain weight. doraagri.com Similarly, in rice, it promotes the absorption of nitrogen and trace elements, leading to better photosynthesis and grain filling. doraagri.com

Table 1: Effect of this compound on Photosynthetic Parameters in Wheat

| Treatment | Plant Height Increase (%) | Aboveground Fresh Weight Increase (%) |

| This compound (ATCA) | 10 | 91 |

| Sodium Salicylate (B1505791) (Na-SA) | 24 | 55 |

| Na-SA + ATCA | 36 | 136 |

| Data from a study on wheat under salt stress, comparing the effects of this compound (ATCA) and sodium salicylate after 3 and 6 days of treatment. nih.gov |

Water and Nutrient Transport Balance Maintenance

This compound aids in regulating the osmotic pressure within plant cells, which is crucial for maintaining the balance of water and nutrient transport. researchgate.netengebiotech.commade-in-china.com This regulatory function helps plants to cope with environmental stresses such as drought and salinity by preventing cell dehydration. doraagri.comnih.gov

Abiotic Stress Tolerance Enhancement in Plants

This compound, also known as N-acetyl-L-cysteine, is recognized for its role in bolstering plant resilience against various abiotic stressors. doraagri.com These environmental challenges, such as high salinity, drought, and extreme temperatures, can significantly impede plant growth, development, and productivity. nih.govfrontiersin.orgfrontiersin.org this compound's mechanism of action often involves enhancing the plant's own defense systems, particularly by improving antioxidant capacity to mitigate oxidative damage caused by stress. nih.govresearchgate.net

Soil salinization is a major abiotic stress that curtails crop yields by inducing osmotic stress and ion toxicity in plants. frontiersin.orgresearchgate.net This leads to a range of detrimental effects, including inhibited growth, reduced biomass, and impaired physiological processes. nih.govillinois.edu this compound has demonstrated considerable efficacy in alleviating the negative impacts of salt stress.

Hydroponic studies provide a controlled environment to investigate the specific effects of compounds on plant physiology. Research on wheat seedlings (Triticum aestivum L.) subjected to salt stress (100 mmol/L NaCl) has shown that the foliar application of this compound (referred to as ATCA) can significantly mitigate growth inhibition. researchgate.netwilddata.cn In these studies, this compound was particularly effective at reducing the levels of harmful reactive oxygen species (ROS) such as hydrogen peroxide (H₂O₂) and superoxide (B77818) anion (O₂⁻), outperforming other regulators like sodium salicylate in this specific function. nih.govresearchgate.netplanthealth.es

The application of this compound led to measurable improvements in key growth indicators. For instance, after three days of treatment, wheat seedlings sprayed with this compound showed a 10% increase in plant height and a 16% increase in total root length compared to the salt-stressed control group. nih.gov Furthermore, a 32% increase in underground fresh weight was observed in the this compound-treated group. nih.gov These findings underscore this compound's role in preserving growth and biomass accumulation under saline conditions. frontiersin.org

Table 1: Effect of this compound (ATCA) on Wheat Seedling Growth Under Salt Stress (Hydroponic Study)

| Treatment Group | Parameter | Change Compared to Salt-Stressed Control (%) | Reference |

|---|---|---|---|

| This compound (ATCA) | Plant Height (after 3 days) | +10% | nih.gov |

| Total Root Length (after 3 days) | +16% | nih.gov | |

| Underground Fresh Weight | +32% | nih.gov |

While hydroponic investigations provide clear evidence of this compound's salt-stress mitigation capabilities, published research on its application in field-based settings for salt stress amelioration is less prevalent in the available scientific literature. Field studies often involve more complex and variable conditions than controlled laboratory environments. mdpi.com Research in field settings has explored other agents like phosphogypsum and plant growth-promoting rhizobacteria for improving maize productivity in salt-affected soils. mdpi.com However, specific, detailed field-based investigations quantifying the effects of this compound on salt stress in various crops are not extensively documented in the reviewed sources.

Beyond salinity, this compound is reported to enhance plant tolerance to a spectrum of other environmental challenges, including drought, cold, and heat stress. doraagri.comnih.govresearchgate.net The underlying mechanism is largely attributed to its function as a biostimulant and its ability to bolster the plant's intrinsic defense mechanisms, such as enhancing antioxidant enzyme activity to counteract oxidative damage. nih.govresearchgate.net

General findings suggest that plant growth regulators like melatonin, which share functional similarities with this compound in stress mitigation, can reduce plant susceptibility to cold, heat, and drought by acting as free-radical scavengers and enhancing antioxidant enzyme activity. nih.govresearchgate.net While the benefits of this compound for improving cold and drought resistance are noted, detailed quantitative studies and specific field trial data focusing exclusively on this compound's performance against these individual stresses are not extensively detailed in the available research. doraagri.com

Mitigation of Salt Stress Impacts

Hydroponic System Investigations

Reproductive Development and Yield Optimization in Agricultural Crops

This compound acts as a plant growth regulator that positively influences reproductive processes, contributing to optimized crop yields. doraagri.comnih.gov Its application can lead to improved nutrient utilization, maintenance of water balance, and a prolonged flowering period, all of which are crucial for successful reproduction and yield formation. nih.gov

A critical aspect of this compound's activity is its role in promoting the transition from vegetative to reproductive growth, specifically by encouraging flower bud differentiation and improving fruit set. nih.gov Research has shown its effectiveness across various fruit and cereal crops.

Its utility is not limited to fruit trees. In cereal crops like wheat, this compound application during the heading stage can improve the seed setting rate. doraagri.com In vegetable crops such as tomatoes and cucumbers, it has been found to promote fruit expansion during the young fruit and fruiting periods, respectively, contributing to increased yield. doraagri.com

Table 2: Reported Effects of this compound on Reproductive Development in Various Crops

| Crop | Reported Effect | Reference |

|---|---|---|

| Apple | Promotes flower bud differentiation and fruit development; increases fruit number and yield. | nih.gov |

| Apricot | Enhances fruit retention and setting rates; increases fruit yield and individual fruit weight. | nih.gov |

| Wheat | Improves seed setting rate. | doraagri.com |

| Tomato | Promotes fruit expansion and increases yield. | doraagri.com |

| Cucumber | Promotes fruit expansion. | doraagri.com |

Improvement of Fruit Development, Size, and Quality Parameters

Studies have documented a range of quality improvements in several fruit crops. These include enhanced color, luster, size, and brightness. indiamart.comtradeindia.com Furthermore, an increase in the sugar content, measured in Brix, has been observed in fruits like grapes, mangoes, and watermelons following treatment. indiamart.comtradeindia.com In grapes specifically, one study noted a significant positive impact on pedicel thickness and berry length, contributing to a 32.22% increase in yield per plant. herts.ac.uk this compound also promotes the physical expansion of fruits such as cucumbers and tomatoes. doraagri.com

Table 1: Effects of this compound on Fruit Development and Quality

| Crop | Observed Effects | Reference |

| Apple | Promotes flower bud differentiation, increases fruit number and yield, improves fruit color. nih.govherts.ac.uk | nih.govherts.ac.uk |

| Apricot | Enhances growth, improves fruit retention, increases individual fruit weight and yield. nih.gov | nih.gov |

| Grapes | Improves fruit quality (color, luster, size), increases sugar content (Brix), enhances pedicel thickness and berry length, increases yield per plant. indiamart.comtradeindia.comherts.ac.uk | indiamart.comtradeindia.comherts.ac.uk |

| Tomato | Promotes fruit expansion, improves fruit quality (color, luster, size). indiamart.comtradeindia.comdoraagri.com | indiamart.comtradeindia.comdoraagri.com |

| Cucumber | Promotes fruit expansion and lengthening. doraagri.com | doraagri.com |

| Pear | Improves fruit quality (color, luster, size, brightness). indiamart.comtradeindia.com | indiamart.comtradeindia.com |

| Peach | Improves fruit quality (color, luster, size, brightness). indiamart.comtradeindia.com | indiamart.comtradeindia.com |

| Melon | Improves fruit quality (color, luster, size, brightness). indiamart.comtradeindia.com | indiamart.comtradeindia.com |

| Strawberry | Improves fruit quality (color, luster, size, brightness). indiamart.comtradeindia.com | indiamart.comtradeindia.com |

| Mango | Increases sugar content (Brix). indiamart.comtradeindia.com | indiamart.comtradeindia.com |

| Watermelon | Increases sugar content (Brix). indiamart.comtradeindia.com | indiamart.comtradeindia.com |

Reduction of Fruit Drop

A significant challenge in fruit cultivation is premature fruit drop, which can substantially reduce yields. This compound has been identified as an effective agent in mitigating this issue. nih.gov Its application can substantially reduce both flower and fruit drop. indiamart.comtradeindia.com

Research on apricot cultivars, specifically 'New Castle', demonstrated the efficacy of N-acetyl thiazolidine (B150603) 4-carboxylic acid (NATCA), another name for this compound. In this study, application at the petal fall stage was found to be the most effective, resulting in a minimum fruit drop of 27.03%. researchgate.net Similarly, a trial conducted in an apple orchard recorded lower fruit drop rates after treatment with this compound. herts.ac.uk This effect is linked to its role in correcting hormonal imbalances during critical growth periods like fruit setting. indiamart.comtradeindia.com

Table 2: Documented Reduction in Fruit Drop with this compound Application

| Crop | Study Details | Outcome | Reference |

| Apricot (cv. New Castle) | Application of NATCA (this compound) at the petal fall stage. | Recorded the lowest fruit drop percentage (27.03%). | researchgate.net |

| Apple | Orchard trial with this compound treatment. | Observed lower fruit drop. | herts.ac.uk |

| General | General application notes. | Substantially reduces flower and fruit drop. | indiamart.comtradeindia.com |

Impact on Seed Setting Rate and Thousand-Grain Weight in Cereals

This compound has demonstrated beneficial effects on the yield parameters of key cereal crops. Its application can lead to an increased fruit and seed setting rate. nih.govgreentreechem.com In wheat, treatment during the heading stage has been shown to improve photosynthesis, which in turn increases the seed setting rate and the thousand-grain weight. doraagri.comalibaba.com The thousand-grain weight is a critical indicator of grain size and a determinant of final yield. researcherslinks.comresearchgate.net

Similar positive outcomes have been observed in rice, where this compound application promotes the absorption of nitrogen and trace elements, improves photosynthesis, and encourages late-stage grain filling, all of which contribute to a higher yield. doraagri.com The compound also supports the development of a greater root system in cereals like rice, wheat, and barley, which enhances nutrient and water uptake, further supporting grain production. indiamart.comtradeindia.com

Table 3: Effects of this compound on Cereal Yield Parameters

| Cereal | Application Stage | Observed Effects | Reference |

| Wheat | Heading stage | Improves photosynthesis, increases seed setting rate, increases thousand-grain weight. | doraagri.comalibaba.com |

| Rice | Greening and earing stages | Promotes nutrient absorption, improves photosynthesis, promotes late filling, increases yield. | doraagri.com |

| Barley | General | Promotes development of the hypogenous (root) system. | indiamart.comtradeindia.com |

Radioprotective Effects in Biological Systems

Beyond its role in agriculture, this compound has been investigated for its protective properties against the harmful effects of ionizing radiation in biological systems.

Cellular and Molecular Mechanisms of Radioprotection

The radioprotective effects of this compound are believed to stem from its molecular structure and antioxidant properties. The compound's (4S)-configuration is considered essential for its biological activity. The primary mechanism is linked to its ability to act as a free radical scavenger.

Ionizing radiation causes damage to biological tissues largely through the generation of reactive oxygen species (ROS). These highly reactive molecules can damage critical cellular components, including DNA, proteins, and lipids. nih.gov Compounds with antioxidant and free-radical scavenging capabilities can neutralize these ROS, thereby reducing cellular damage. nih.gov this compound, by scavenging these harmful free radicals, helps to protect cells from the detrimental effects of radiation exposure.

Biomedical Research Applications of this compound

This compound, a cysteine derivative, has been the subject of various biomedical research studies to explore its therapeutic potential across a range of physiological and pathological conditions. Investigations have delved into its protective effects on the heart, its role in respiratory function, and its potential as an anti-inflammatory, anti-cancer, and liver-protective agent.

Role in Respiratory Function Modulation

This compound's potential applications in respiratory health have been a significant area of research, particularly focusing on its mucolytic properties and its relevance in chronic respiratory diseases.

Mucolytic agents are crucial in managing conditions with excessive or thick mucus, which can impair breathing and increase the risk of infection. nih.govnih.gov These agents work by altering the viscosity of mucus, facilitating its clearance from the airways. nih.govdroracle.ai N-acetylcysteine (NAC), a compound structurally related to this compound, is a well-known mucolytic that breaks down disulfide bonds in mucus proteins. nih.govdroracle.ai This action reduces mucus viscosity and improves airway clearance. nih.gov Given that this compound is a thiazolidine derivative of cysteine, it is plausible that it shares a similar mechanism of action, though specific studies on this compound's direct mucolytic effects are not detailed in the provided search results. The effective clearance of airway secretions is vital for lung defense. nih.gov

Chronic Obstructive Pulmonary Disease (COPD) and chronic bronchitis are characterized by persistent respiratory symptoms and airflow limitation. nih.gov Mucus hypersecretion is a common feature, leading to frequent exacerbations and a decline in lung function. nih.gov Research has explored the use of mucolytic agents to manage these conditions. Meta-analyses of studies on N-acetylcysteine (NAC) have shown that it can reduce the frequency of exacerbations in patients with COPD and chronic bronchitis. nih.govunife.itarchbronconeumol.org These studies suggest that agents that modulate mucus properties can have a beneficial impact on the clinical course of these diseases. While the provided search results focus heavily on NAC, the underlying principle of using cysteine derivatives to improve respiratory outcomes in chronic bronchitis and COPD provides a strong rationale for investigating this compound in this context.

Mucolytic Actions and Airway Clearance

Investigations into Other Therapeutic Potentials (e.g., Anti-inflammatory, Anti-cancer, Liver Protection)

Beyond its applications in cardiovascular and respiratory research, this compound has been explored for other therapeutic properties.

Anti-inflammatory Effects: Chronic inflammation is a key factor in many diseases. mdpi.comfrontiersin.org Research has shown that various natural and synthetic compounds can exert anti-inflammatory effects by modulating signaling pathways and reducing the production of inflammatory mediators. mdpi.comfrontiersin.orgnih.gov While direct studies on this compound's anti-inflammatory mechanisms are not detailed, its potential as a cysteine donor suggests it could influence intracellular glutathione (B108866) levels, a key antioxidant with anti-inflammatory properties.

Anti-cancer Potential: The search for novel anti-cancer agents is a major focus of biomedical research. uthscsa.eduvt.edu Some studies have investigated the anti-cancer properties of various compounds, including those derived from natural sources. uthscsa.edujigspharma.comresearchgate.net this compound has been mentioned in the context of cancer research, although specific details on its efficacy or mechanism of action against cancer cells are limited in the provided results. jigspharma.comresearchgate.net

Liver Protection: The liver is susceptible to damage from various sources, including toxins, alcohol, and metabolic disorders. mdpi.comnih.govfrontiersin.org Folate and other B vitamins have been studied for their protective roles in liver diseases, such as non-alcoholic fatty liver disease (NAFLD), by influencing metabolic pathways and reducing inflammation. mdpi.comnih.govduke-nus.edu.sg One study noted that this compound exhibited a radio-protective effect on hepatic collagen metabolism in irradiated rats, suggesting a potential role in protecting the liver from certain types of damage. nih.gov

Interactions and Synergistic Effects of Folcisteine with Other Compounds

Interactions with Nutrient Elements and Micronutrient Absorption

Folcisteine contributes to improved plant health by enhancing nutrient utilization. nih.gov This improved efficiency is critical because the availability and uptake of one nutrient can be significantly affected by the presence of another. frontiersin.org

The relationship between nutrient elements is complex. For instance, high levels of phosphorus can interfere with the uptake of zinc, while zinc deficiency can impede the transfer of iron from the root to the shoot system. researchgate.net The availability of micronutrients like iron, manganese, copper, and zinc is also highly dependent on soil factors such as pH. jmbfs.org

Compatibility and Synergistic Effects with Agricultural Inputs (e.g., Fertilizers, Fungicides, Insecticides)

A key consideration for any agricultural biostimulant is its compatibility in a tank mix with other inputs like fertilizers and pesticides. Mixing products can save time, labor, and fuel costs, but requires careful management to avoid negative interactions. growertalks.comnachurs.com Incompatible mixes can lead to the formation of precipitates that clog equipment or a reduction in the efficacy of the active ingredients. iqvagro.com

This compound has been included in formulations intended for tank mixes with other active compounds, including herbicides, fungicides, and insecticides. google.com This indicates a degree of physical and chemical compatibility with a range of agricultural products. However, as a general rule, the compatibility of any tank mix should be verified, as the wide variety of formulations and water quality can influence the outcome. nachurs.comalpinepfl.com

The interactions in a tank mix can be synergistic, additive, or antagonistic. For example, foliar fertilizers are often safely mixed with insecticides and fungicides to provide supplemental nutrition during a pest control application. growertalks.comiqvagro.com Combining a biostimulant like this compound, which enhances stress resilience, with a fungicide could have a synergistic effect by helping the plant recover from disease pressure more quickly while the fungicide controls the pathogen. However, caution is advised when mixing multiple products, especially with chelated nutrients or copper-based products, and a jar test is often recommended to ensure physical compatibility before large-scale mixing. growertalks.comalpinepfl.com

Advanced Analytical Methodologies for Folcisteine Research

Chromatographic Techniques for Separation and Quantification

Chromatography is a fundamental technique in analytical chemistry used to separate, identify, and quantify components within a mixture. wikipedia.org The process relies on the differential partitioning of compounds between a stationary phase and a mobile phase. e-bookshelf.de For a compound like Folcisteine, both High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC) serve as robust methods for separation and quantification.

High-Performance Liquid Chromatography (HPLC) is a premier technique used to separate, identify, and quantify components in a mixture. wikipedia.org It is widely employed in the pharmaceutical industry for quality control, where it ensures the purity and verifies the composition of drug compounds. chromatographytoday.comopenaccessjournals.com The technique utilizes high pressure to pass a liquid solvent (mobile phase) containing the sample mixture through a column filled with a solid adsorbent material (stationary phase). wikipedia.org

For the analysis of this compound, a polar molecule, a reversed-phase HPLC method is typically suitable. In this approach, a nonpolar stationary phase (like C18) is used with a polar mobile phase. The separation is achieved by adjusting the polarity of the mobile phase, often using a gradient of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). An acidic modifier, such as trifluoroacetic acid or formic acid, is commonly added to the mobile phase to ensure sharp, symmetrical peaks for acidic compounds like this compound. Detection is commonly performed using an ultraviolet (UV) detector, as the carbonyl groups within the this compound structure are expected to absorb UV light.

Table 1: Illustrative HPLC Parameters for this compound Analysis

| Parameter | Example Condition | Purpose |

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Provides a nonpolar stationary phase for separation. |

| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid | Gradient elution separates compounds based on polarity. |

| Flow Rate | 1.0 mL/min | Ensures reproducible retention times and optimal separation. |

| Detector | UV-Vis Detector at ~210 nm | Quantifies the analyte based on its absorbance of UV light. |

| Injection Volume | 10 µL | A small, precise volume for accurate quantification. |

| Column Temp. | 30 °C | Maintains consistent retention times and peak shapes. |

High-Performance Thin-Layer Chromatography (HPTLC) is an advanced and sophisticated form of thin-layer chromatography that offers improved resolution, sensitivity, and reproducibility. e-bookshelf.deasiapharmaceutics.info It utilizes high-quality TLC plates with smaller particle sizes, leading to more compact spots and better separations. nih.gov HPTLC is a powerful tool for quality control, purity checks, and stability testing in the pharmaceutical and herbal industries. cabr.ie One of its key advantages is the ability to analyze multiple samples simultaneously, making it a cost-effective and efficient screening method. nih.gov

In the context of this compound research, HPTLC can be employed to create a "fingerprint" chromatogram to confirm the identity and purity of a sample. eurofinsus.com This is particularly useful for detecting impurities or related substances in a bulk sample of this compound. A suitable HPTLC method would involve spotting the sample onto an HPTLC plate (e.g., silica (B1680970) gel 60 F254) and developing it in a chamber containing an appropriate solvent system. After development, the plate can be visualized under UV light to identify and quantify the separated spots using a densitometric scanner.

Table 2: Illustrative HPTLC Parameters for this compound Analysis

| Parameter | Example Condition | Purpose |

| Stationary Phase | HPTLC plates pre-coated with Silica Gel 60 F254 | Provides a polar adsorbent for separation. |

| Mobile Phase | Toluene : Ethyl Acetate : Formic Acid (5:4:1, v/v/v) | Separates this compound from nonpolar and polar impurities. |

| Application | 5 µL of sample solution applied as bands | Precise application for quantitative analysis. |

| Development | Ascending development in a twin-trough chamber | Chromatographic separation of the sample components. |

| Detection | Densitometric scanning at ~210 nm | Quantification of the separated compound bands. |

High-Performance Liquid Chromatography (HPLC) Applications

Spectroscopic Methods for Structural Elucidation and Purity Assessment

Spectroscopic techniques are indispensable for determining the molecular structure of organic compounds and assessing their purity. researchgate.netslideshare.net Methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy provide detailed information about the connectivity of atoms and the functional groups present in a molecule. nih.gov

For this compound (C₆H₉NO₃S), IR spectroscopy can confirm the presence of key functional groups. Expected absorption bands would include a broad O-H stretch for the carboxylic acid, C=O stretches for the acid and acetyl groups, and an N-H stretch for the secondary amine within the thiazolidine (B150603) ring.

NMR spectroscopy (both ¹H and ¹³C) provides the most definitive information for structural elucidation in solution. gu.se By analyzing the chemical shifts, splitting patterns, and integration of the signals, the precise arrangement of hydrogen and carbon atoms in the this compound molecule can be determined. Two-dimensional NMR techniques like COSY and HMBC can further confirm the connectivity between atoms. gu.se

Table 3: Predicted Spectroscopic Data for this compound

| Technique | Predicted Observation | Structural Interpretation |

| IR Spectroscopy | ~3300-2500 cm⁻¹ (broad)~1720 cm⁻¹ (C=O)~1650 cm⁻¹ (C=O) | O-H stretch of carboxylic acidCarbonyl of carboxylic acidCarbonyl of acetyl group |

| ¹H NMR | Signals for CH₃, CH, and CH₂ groupsSignal for COOH protonSignal for NH proton | Corresponds to the acetyl and thiazolidine ring protons.Confirms the presence of the carboxylic acid.Confirms the secondary amine. |

| ¹³C NMR | Signals for CH₃ carbonSignals for CH and CH₂ carbonsSignals for C=O carbons | Confirms the acetyl methyl group.Corresponds to the thiazolidine ring carbons.Confirms the carbonyl carbons of the acid and acetyl groups. |

| Mass Spectrometry | Molecular Ion [M+H]⁺ at m/z 176.03 | Confirms the molecular weight of this compound (175.21 g/mol ). medchemexpress.com |

Hyphenated Techniques for Comprehensive Analysis

Hyphenated techniques combine the separation power of chromatography with the detection and identification capabilities of spectroscopy, most notably mass spectrometry. wikipedia.org These methods provide a high degree of sensitivity and selectivity, making them essential for the analysis of complex samples.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that couples the separation capabilities of HPLC with the mass analysis capabilities of mass spectrometry. wikipedia.org This synergy allows for the highly sensitive and selective detection and identification of compounds in complex mixtures. wikipedia.org LC-MS is widely used in metabolomics, proteomics, and pharmaceutical analysis for quantifying compounds in biological matrices like blood plasma or urine. wikipedia.orgnih.gov

The application of LC-MS, particularly tandem mass spectrometry (LC-MS/MS), is ideal for the analysis of this compound. The technique can separate this compound from endogenous components in a biological sample, and the mass spectrometer can provide definitive identification based on its mass-to-charge ratio (m/z) and fragmentation pattern. This makes it an invaluable tool for pharmacokinetic studies or for detecting trace-level metabolites of this compound.

Table 4: Illustrative LC-MS Parameters for this compound Analysis

| Parameter | Example Condition | Purpose |

| LC System | UPLC/HPLC with reversed-phase column | Provides rapid and efficient separation. |

| MS System | Triple Quadrupole or Orbitrap Mass Spectrometer | Allows for sensitive and selective detection and quantification. |

| Ionization Mode | Electrospray Ionization (ESI), Positive Mode | Generates protonated molecular ions [M+H]⁺ for detection. |

| Parent Ion (m/z) | 176.03 | The mass-to-charge ratio of the protonated this compound molecule. |

| Fragment Ions | Specific product ions (e.g., loss of COOH) | Used for confirmation and quantification in MS/MS mode. |

Gas Chromatography-Mass Spectrometry (GC-MS) is a gold-standard analytical method that combines the separation features of gas chromatography with the detection power of mass spectrometry to identify substances within a sample. wikipedia.org It is primarily used for compounds that are volatile or can be made volatile through a chemical modification process known as derivatization. nih.govthermofisher.com

This compound is a polar, non-volatile molecule due to its carboxylic acid and heterocyclic structure. Therefore, direct analysis by GC-MS is not feasible. It must first undergo derivatization to increase its volatility. A common approach is esterification of the carboxylic acid group (e.g., with methanol to form a methyl ester) followed by silylation of the amine group. The resulting derivative is more volatile and thermally stable, making it suitable for injection into the GC-MS system. GC-MS provides excellent chromatographic resolution and generates reproducible mass spectra that can be used for definitive identification by comparison to spectral libraries.

Table 5: Illustrative GC-MS Parameters for Derivatized this compound

| Parameter | Example Condition | Purpose |

| Derivatization | Esterification with Methanol, followed by silylation with BSTFA | To create a volatile derivative of this compound. |

| GC Column | Capillary column (e.g., DB-5ms, 30 m) | Separates the derivatized analyte from other components. |

| Carrier Gas | Helium | Inert gas to carry the sample through the column. |

| Oven Program | Temperature gradient (e.g., 100°C to 280°C) | Elutes compounds based on their boiling points. |

| MS Detector | Electron Ionization (EI) mode | Fragments the molecule to produce a characteristic mass spectrum. |

Nuclear Magnetic Resonance (NMR) Spectroscopy in Conjunction with Chromatography

The hyphenation of liquid chromatography (LC) with Nuclear Magnetic Resonance (NMR) spectroscopy represents a powerful analytical strategy for the comprehensive analysis of complex mixtures, including pharmaceutical compounds like this compound. iosrphr.orgslideshare.netamazonaws.com This technique, commonly referred to as LC-NMR, synergistically combines the superior separation capabilities of high-performance liquid chromatography (HPLC) with the unparalleled structural elucidation power of NMR spectroscopy. news-medical.netconicet.gov.ar The integration of these two techniques provides a wealth of information, enabling not only the separation of individual components from a mixture but also their unambiguous structural identification, often in a single, automated experiment. nih.gov

The primary advantage of LC-NMR in the context of this compound research lies in its ability to provide detailed structural information on the compound itself, as well as any potential impurities, degradants, or metabolites. news-medical.netrsc.org While chromatography can effectively separate these components based on their physicochemical properties, NMR spectroscopy offers definitive structural confirmation. NMR is a non-destructive technique that allows for the detailed analysis of molecular structure, dynamic processes, and direct observation of chemical reactions. bruker.com This is particularly valuable in pharmaceutical analysis, where regulatory agencies require a thorough understanding of a drug substance's impurity profile. conicet.gov.arlcms.cz

In a typical LC-NMR experiment, the eluent from the HPLC column is directed through a specialized flow-cell positioned within the NMR spectrometer's magnet. slideshare.net As the separated analytes pass through the flow-cell, NMR spectra can be acquired. There are several modes of operation for LC-NMR, including on-flow, stopped-flow, and loop-storage modes, each offering different advantages in terms of sensitivity and the time available for data acquisition. slideshare.net For instance, in stopped-flow mode, the chromatographic flow can be temporarily halted when a peak of interest is in the NMR flow-cell, allowing for more extensive, multi-dimensional NMR experiments to be performed for in-depth structural analysis.

For a molecule like this compound, which is a heterocyclic compound containing a thiazolidine ring, NMR spectroscopy provides critical data. news-medical.net ¹H NMR can identify the number of different proton environments and their connectivity, while ¹³C NMR provides information on the carbon skeleton. The coupling of LC with NMR is especially beneficial for analyzing ring-fused and heterocyclic compounds, as it can provide detailed carbon shift and bonding information. news-medical.net

While specific LC-NMR application notes for this compound are not extensively detailed in publicly available literature, the principles of the technique are broadly applicable. For example, research on other sulfur-containing amino acid derivatives and pharmaceuticals demonstrates the utility of this approach. Furthermore, companies like Bruker and JEOL have developed sophisticated LC-NMR systems with enhanced sensitivity, such as those incorporating solid-phase extraction (SPE) interfaces (LC-SPE-NMR) or cryogenic probes, which are ideal for analyzing low-concentration impurities. news-medical.netselectscience.net

Research Findings

The following table presents the ¹H NMR spectral data for (R)-3-acetylthiazolidine-4-carboxylic acid, which is structurally analogous to this compound. The data is indicative of the type of information that would be obtained from the NMR component of an LC-NMR analysis.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Reference |

|---|---|---|---|---|

| COOH | 8.75 | br s (broad singlet) | - | iosrphr.org |

| H-4 | 5.06 | t (triplet) | 5.2, 7.0 | iosrphr.org |

| H-2, H-5 | 4.62-4.56 | m (multiplet) | - | iosrphr.org |

Note: The data presented is for (R)-3-acetylthiazolidine-4-carboxylic acid, an enantiomer of this compound. The solvent used for this NMR analysis was CDCl₃. iosrphr.org

In a hypothetical LC-NMR analysis of a this compound sample, the HPLC would first separate the main compound from any impurities. As each compound elutes, it would enter the NMR spectrometer. The retention time from the chromatogram would be recorded, and a corresponding ¹H NMR spectrum would be generated. This allows for the direct correlation of a specific chromatographic peak to a specific molecular structure, providing unequivocal identification. This hyphenated approach is invaluable for ensuring the purity and quality of the final pharmaceutical product.

Future Research Directions and Translational Perspectives for Folcisteine

Elucidation of Signaling Pathways and Gene Expression Modulation

A primary area for future investigation is the detailed elucidation of the signaling pathways and the modulation of gene expression by folcisteine in plants. While it is known to enhance the activity of antioxidant enzymes like superoxide (B77818) dismutase (SOD), catalase (CAT), and peroxidase (POD), the precise molecular signaling cascades it triggers remain to be fully mapped. Research should focus on identifying the receptors and signaling molecules that mediate this compound's effects on plant growth and stress response.

Studies have shown that this compound can regulate the levels of plant hormones, such as cytokinins, which are crucial for cell division and growth. herts.ac.uk Future research could employ transcriptomics, proteomics, and metabolomics to identify the specific genes and proteins whose expression is altered by this compound application. This will provide a more comprehensive understanding of how it promotes growth, enhances nutrient uptake, and improves stress tolerance. For instance, investigating its influence on genes involved in nutrient transport, photosynthesis, and osmotic regulation will be critical. nih.gov

Nanotechnology and Controlled Release Formulations

To enhance the efficacy and sustainability of this compound application in agriculture, the development of nanotechnology-based controlled-release formulations presents a promising avenue. marknature.com Nano-formulations can improve the solubility, stability, and targeted delivery of this compound, thereby reducing the required application rates and minimizing potential environmental runoff.

Research in this area should focus on encapsulating this compound in various nanomaterials, such as biodegradable polymers or chitosan (B1678972) nanoparticles. made-in-china.commade-in-china.com The characteristics of these nano-formulations, including particle size, surface charge, and release kinetics, will need to be optimized to ensure a sustained and targeted delivery to plant tissues. Furthermore, studies should evaluate the uptake, translocation, and bioavailability of nano-formulated this compound in different plant species.

Broadening Applications in Diverse Agricultural Systems

This compound has shown considerable promise in improving the yield and quality of various crops, including wheat, rice, corn, tomatoes, and fruit trees. doraagri.comnih.govgreentreechem.com Future research should aim to broaden its application to a wider range of agricultural systems, particularly in challenging environments. Its effectiveness in mitigating abiotic stresses, such as salinity and drought, makes it a valuable tool for sustainable agriculture in arid and semi-arid regions. nih.gov

Investigations into its synergistic effects when co-applied with other biostimulants, such as sodium salicylate (B1505791) or humic acid, could lead to the development of more potent and comprehensive plant health solutions. nih.govumn.edu For example, studies have shown that the combined application of this compound and sodium salicylate can have a more significant impact on improving salt stress tolerance in wheat than either compound alone. nih.gov

Table 1: Documented Agricultural Applications of this compound

| Crop | Application Stage | Observed Effects |

| Wheat | Heading stage | Improved photosynthesis, increased seed setting rate and thousand-grain weight. doraagri.com |

| Rice | Greening and earing stages | Promoted absorption of nitrogen and trace elements, improved photosynthesis, and increased yield. doraagri.com |

| Cucumber | Fruiting period | Promoted fruit expansion. doraagri.com |

| Tomato | Young fruit stage | Promoted fruit expansion and increased yield. doraagri.com |

| Watermelon | Seedling stage | Increased seedling growth and survival rate of transplanting. doraagri.com |

| Apple & Apricot Trees | - | Promoted flower bud differentiation and fruit development, leading to increased yield. |

Further Exploration of Biomedical Mechanisms and Clinical Potential

Beyond its agricultural uses, this compound has been investigated for its potential in the medical field, particularly for respiratory ailments. guidechem.combsxaminoacid.combsxaminoacid.com It is known for its mucolytic and antioxidant properties, which are beneficial in managing conditions like chronic bronchitis and chronic obstructive pulmonary disease (COPD). guidechem.com Future biomedical research should focus on a deeper understanding of its mechanisms of action at the cellular and molecular levels in humans.

Investigating its role in modulating inflammatory pathways and reducing oxidative stress in human cells could uncover new therapeutic applications. nih.govmindstreamintegrative.comlivingnaturally.co.za Oxidative stress, an imbalance between free radicals and antioxidants, is implicated in a wide range of diseases, including cardiovascular and neurodegenerative disorders. nih.govlivingnaturally.co.za Therefore, exploring the potential of this compound as a broader antioxidant therapy is a critical area for future clinical investigation.

Environmental Impact and Sustainability Considerations of this compound Applications

As the use of this compound in agriculture becomes more widespread, a thorough assessment of its environmental impact and long-term sustainability is crucial. marknature.comwikifarmer.comfondsdedotationroullier.orgucs.org Future research should evaluate its fate and transport in soil and water systems to ensure it does not have unintended ecological consequences. alibaba.com

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。